Bromotrimethylammoniumbimane Bromide

概要

説明

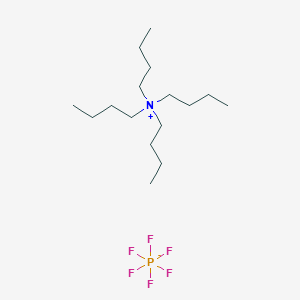

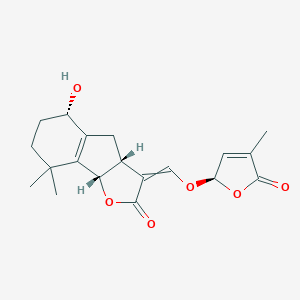

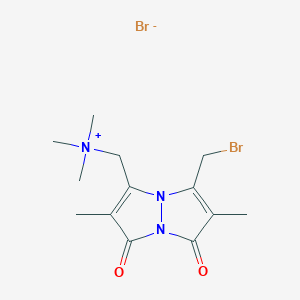

Bromotrimethylammoniumbimane Bromide (CAS 71418-45-6) is a charged fluorescent sulfhydryl active reagent derived from monobromobimane. It contains a positive charge, which allows for the separation of conjugates via electrophoresis or cation-exchange chromatography . This compound has applications in various research areas.

Synthesis Analysis

The synthesis of Bromotrimethylammoniumbimane Bromide involves chemical reactions to introduce the bromine atom onto the bimane structure. Detailed synthetic pathways and reaction conditions can be found in relevant literature .

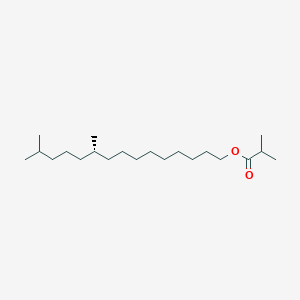

Molecular Structure Analysis

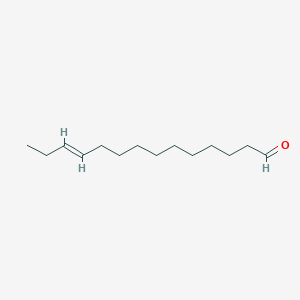

The molecular formula of Bromotrimethylammoniumbimane Bromide is C₁₃H₁₉Br₂N₃O₂ . Its structure includes a bimane core with a bromine atom attached. The positive charge on the trimethylammonium group enhances its reactivity with sulfhydryl-containing molecules .

Physical And Chemical Properties Analysis

科学的研究の応用

Fluorescent Sulfhydryl Active Reagent

Bromotrimethylammoniumbimane Bromide is a fluorescent sulfhydryl active reagent derived from monobromobimane . This property makes it useful in various research applications where the detection and quantification of sulfhydryl groups are required.

Bromine Sequestering in High Energy Density Electrolytes

Bromotrimethylammoniumbimane Bromide, as a type of Bromine Complexing Agents (BCAs), is used to reduce the vapor pressure of bromine in the aqueous electrolytes of bromine flow batteries . BCAs bind hazardous, volatile bromine by forming a second, heavy liquid fused salt .

Hydrogen Bromine Redox Flow Batteries

The compound is investigated for its properties and applicability in bromine electrolytes as BCAs, with a focus on the development of safe and performant HBr/Br2/H2O electrolytes with a theoretical capacity of 180 Ah L−1 for hydrogen bromine redox flow batteries .

Investigation of Quaternary Ammonium Halides

Bromotrimethylammoniumbimane Bromide is one of the 38 different quaternary ammonium halides investigated ex situ regarding their properties and applicability in bromine electrolytes as BCAs .

Zinc-Bromine Flow Batteries

Zinc-bromine flow batteries (ZBFBs) are promising candidates for large-scale stationary energy storage applications due to their inherent scalability and flexibility, low cost, green, and environmentally friendly characteristics . Bromotrimethylammoniumbimane Bromide, as a type of BCAs, plays a role in the development of these batteries .

Development of Functional Materials in ZBFBs

The compound is involved in the scientific understanding of the fundamental electrochemistry and functional components of ZBFBs, with an emphasis on the technical challenges of reaction chemistry, development of functional materials, and their application in ZBFBs .

作用機序

Target of Action

The primary target of qBBr is the α1 subunit of the human histone deacetylase (HDAC) complex . HDAC plays a crucial role in various biological processes, including HIV infection and autoimmune diseases .

Mode of Action

qBBr is a fluorescent molecule that can be used as a probe for protease activity . It interacts with its target, the α1 subunit of the HDAC complex, to study the complex’s role in HIV infection and autoimmune diseases .

Biochemical Pathways

It has been shown to havecytosolic Ca2±dependent effects on cell signaling pathways , including the induction of apoptosis and modulation of protein phosphatases .

Result of Action

The molecular and cellular effects of qBBr’s action are primarily related to its role as a fluorescent probe for protease activity . Its interaction with the α1 subunit of the HDAC complex can provide valuable insights into the role of this complex in HIV infection and autoimmune diseases .

Action Environment

It is known that the compound should be stored at 2°c - 8°c, kept under inert gas (nitrogen), and protected from light .

Safety and Hazards

As with any chemical reagent, proper handling and precautions are essential. Refer to safety data sheets (SDS) for specific information on handling, storage, and disposal. Avoid inhalation, skin contact, and ingestion. Always work in a well-ventilated area and use appropriate personal protective equipment .

特性

IUPAC Name |

[7-(bromomethyl)-2,6-dimethyl-3,5-dioxopyrazolo[1,2-a]pyrazol-1-yl]methyl-trimethylazanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19BrN3O2.BrH/c1-8-10(6-14)15-11(7-17(3,4)5)9(2)13(19)16(15)12(8)18;/h6-7H2,1-5H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCRPMMVPBVOKQS-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C(=C(C(=O)N2C1=O)C)CBr)C[N+](C)(C)C.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19Br2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70332981 | |

| Record name | qBBr | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70332981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

409.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bromotrimethylammoniumbimane Bromide | |

CAS RN |

71418-45-6 | |

| Record name | Bromobimane q | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71418-45-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | qBBr | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70332981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H,7H-Pyrazolo[1,2-a]pyrazole-3-methanaminium, 5-(bromomethyl)-N,N,N,2,6-pentamethyl-1,7-dioxo-, bromide (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How was bromotrimethylammoniumbimane bromide (qBBr) utilized in the study of human AE1 topology?

A1: The study utilized qBBr, a membrane-impermeant reagent, to identify cysteine residues within the AE1 C-terminal region that were exposed to the extracellular environment []. After expressing cysteine mutants of AE1 in HEK293 cells, qBBr was applied to label accessible cysteine residues. By comparing qBBr labeling patterns with those obtained using a membrane-permeant cysteine-reactive reagent, the researchers could distinguish between intracellular and extracellular cysteine residues, contributing to the proposed topology model of AE1.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。